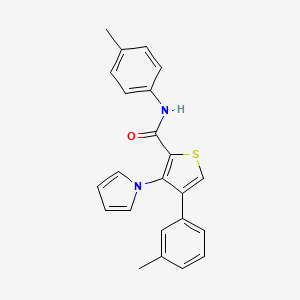
3,4-dihydro-1H-isochromen-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Green Chemistry and Synthetic Methods
A study by Acke and Stevens (2007) explored microreactor technology for the safe and continuous synthesis of 3,4-diamino-1H-isochromen-1-ones, a related compound, demonstrating its potential in green chemistry by avoiding hazardous gas release during the process (Acke & Stevens, 2007). Similarly, Guo et al. (2019) developed a high-yield synthesis of 4-(1H-isochromen-1-yl)isoquinolines, showcasing innovative catalytic methods for producing complex molecules (Guo et al., 2019).
Cancer Research
Seltzer et al. (2010) identified a therapeutic approach for gliomas and acute myelogenous leukemia by inhibiting glutaminase in cells expressing mutant isocitrate dehydrogenase 1 (IDH1), indicating a potential application in cancer treatment (Seltzer et al., 2010). Mondal et al. (2003) synthesized 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, a novel antitumor agent, highlighting the medicinal potential of isochromene derivatives (Mondal et al., 2003).
Antimicrobial Activity
Thongbai et al. (2013) discovered gymnopalynes A and B, chloropropynyl-isocoumarin antibiotics from Gymnopus sp., exhibiting antimicrobial and cytotoxic activities. These findings suggest the utility of isochromene derivatives as novel antimicrobial agents (Thongbai et al., 2013).
Additional Applications
Other studies have explored the synthesis of isochromene derivatives for various applications, including the development of PET chemosensors for Zn(II) ions by Salman et al. (2006), demonstrating the versatility of these compounds in chemical sensing technologies (Salman et al., 2006). Moreover, Dang Thi et al. (2015) investigated the anticancer properties of new (dihydro)pyranonaphthoquinones and their epoxy analogs, further emphasizing the therapeutic potential of isochromene derivatives (Dang Thi et al., 2015).
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLQBDQJJHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)
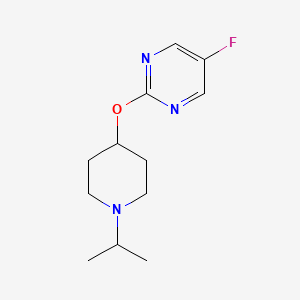
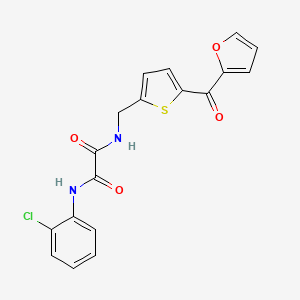
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
![6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2594827.png)
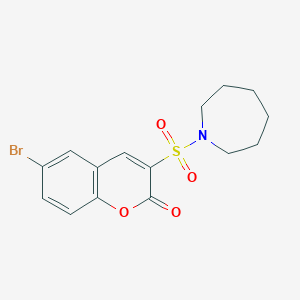


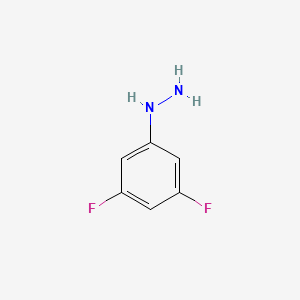
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
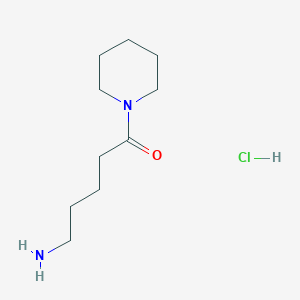
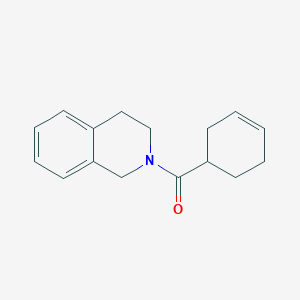
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
